Polypodine B 20,22-acetonide

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H48O8 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C30H48O8/c1-24(2,34)11-10-23-28(7,38-25(3,4)37-23)21-9-13-29(35)18-14-22(33)30(36)16-20(32)19(31)15-27(30,6)17(18)8-12-26(21,29)5/h14,17,19-21,23,31-32,34-36H,8-13,15-16H2,1-7H3/t17-,19-,20+,21-,23+,26+,27+,28+,29+,30+/m0/s1 |

InChI Key |

HZCBCWUIZCCMEB-HUSZLGJPSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O |

Canonical SMILES |

CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)CCC(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Polypodine B 20,22-acetonide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypodine B 20,22-acetonide is a synthetic derivative of Polypodine B, a naturally occurring phytoecdysteroid. Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anabolic, adaptogenic, and anti-diabetic effects. The acetonide functional group is often introduced to protect the 20,22-diol of ecdysteroids, which can also modulate their biological activity and pharmacokinetic properties. This document provides a comprehensive technical guide on the chemical structure, synthesis, and known biological context of this compound.

Chemical Structure and Properties

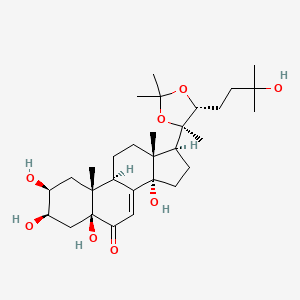

This compound is characterized by the core steroid structure of Polypodine B with an acetonide group protecting the hydroxyl groups at the C-20 and C-22 positions.

Chemical Formula: C₃₀H₄₈O₈

IUPAC Name: (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

Synonyms: this compound, CHEMBL2087542, AKOS040762543

2D Structure:

3D Conformer:

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 536.7 g/mol | |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 536.33491849 Da | |

| Monoisotopic Mass | 536.33491849 Da |

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 37.8 |

| 2 | 68.1 |

| 3 | 68.9 |

| 4 | 32.0 |

| 5 | 83.2 |

| 6 | 205.1 |

| 7 | 121.3 |

| 8 | 165.7 |

| 9 | 34.3 |

| 10 | 38.6 |

| 11 | 21.2 |

| 12 | 31.6 |

| 13 | 48.1 |

| 14 | 84.0 |

| 15 | 31.4 |

| 16 | 21.5 |

| 17 | 50.8 |

| 18 | 17.8 |

| 19 | 24.5 |

| 20 | 80.4 |

| 21 | 22.1 |

| 22 | 78.9 |

| 23 | 44.5 |

| 24 | 29.8 |

| 25 | 71.0 |

| 26 | 29.3 |

| 27 | 29.3 |

| Acetonide C | 107.8 |

| Acetonide CH₃ | 27.2 |

| Acetonide CH₃ | 29.4 |

Note: Data obtained from a study on ecdysteroids from Leuzea carthamoides.

¹H NMR Data

Experimental Protocols

General Synthesis of Ecdysteroid 20,22-acetonides

A general method for the preparation of ecdysteroid acetonides involves the acid-catalyzed reaction of the parent ecdysteroid with acetone (B3395972).

Materials:

-

Ecdysteroid (e.g., Polypodine B)

-

Acetone (anhydrous)

-

Acid catalyst (e.g., phosphomolybdic acid, p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

Procedure:

-

Dissolve the starting ecdysteroid in anhydrous acetone.

-

Add a catalytic amount of the acid catalyst to the solution.

-

Sonicate or stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic fractions and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

-

Purify the crude product by chromatography (e.g., silica (B1680970) gel column chromatography) to obtain the pure ecdysteroid 20,22-acetonide.

Biological Context and Signaling Pathways

Ecdysteroids, including Polypodine B, are known to exert their effects through various signaling pathways. In mammals, one of the key pathways implicated in the anabolic and other beneficial effects of ecdysteroids is the PI3K/Akt signaling cascade.

Ecdysteroid-Mediated PI3K/Akt Signaling Pathway

The diagram below illustrates the proposed mechanism by which ecdysteroids can activate the PI3K/Akt signaling pathway, leading to downstream cellular responses such as protein synthesis and cell survival.

Caption: Proposed Ecdysteroid-Mediated PI3K/Akt Signaling Pathway.

Conclusion

This compound is a synthetically accessible derivative of a biologically active natural product. The protection of the 20,22-diol moiety can influence its activity and metabolic stability, making it a compound of interest for further investigation in drug discovery and development. The provided data and protocols serve as a foundational resource for researchers in this field. Further studies are warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

The Biosynthesis of Polypodine B and its Acetonide Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polypodine B, a potent phytoecdysteroid found in various plants, particularly the fern Polypodium vulgare, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of Polypodine B, detailing the enzymatic steps from primary metabolites to the final polyhydroxylated steroid. Furthermore, this guide outlines the chemical synthesis of its acetonide derivative, a valuable intermediate for further chemical modifications and structure-activity relationship studies. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structural analogs of insect molting hormones. Polypodine B is a prominent member of this family, characterized by a C27 cholestane (B1235564) skeleton with multiple hydroxyl groups that contribute to its biological activity.[1] These compounds are believed to play a role in plant defense against insect herbivores.[2] The complex structure of Polypodine B makes its chemical synthesis challenging, thus highlighting the importance of elucidating its natural biosynthetic pathway for potential bio-engineering approaches. The acetonide derivative of Polypodine B is a key synthetic intermediate, where the protection of vicinal diols allows for selective modification of other parts of the molecule.

Biosynthesis Pathway of Polypodine B

The biosynthesis of Polypodine B begins with the universal precursor of isoprenoids, acetyl-CoA, and proceeds through the mevalonate (B85504) (MVA) pathway to produce sterol intermediates. The later stages of the pathway involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. While the complete enzymatic cascade in plants is not fully elucidated, a proposed pathway can be constructed based on studies in Polypodium vulgare and by analogy to the well-characterized ecdysteroid biosynthesis in insects (Figure 1).[2][3]

Early Stages: From Acetyl-CoA to Lathosterol (B1674540)

The initial steps of Polypodine B biosynthesis are shared with general sterol synthesis in plants. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then cyclized to cycloartenol, which is further converted to cholesterol. In many plants, including Polypodium vulgare, lathosterol is a key intermediate derived from cholesterol and serves as a direct precursor for phytoecdysteroid synthesis.[3]

Late Stages: The Hydroxylation Cascade

The conversion of lathosterol to Polypodine B involves a series of oxidative reactions, primarily hydroxylations, catalyzed by cytochrome P450 (CYP) enzymes. While the exact sequence can vary between species, a plausible pathway is outlined below. This proposed pathway is based on the identification of intermediates and the biotransformation of labeled precursors in plant tissue cultures.[4]

-

Conversion of Lathosterol to 7-dehydrocholesterol (B119134): The pathway is initiated by the desaturation of lathosterol to form 7-dehydrocholesterol.

-

Formation of the Δ⁴-3-one intermediate: This is a critical and still not fully understood part of the pathway, often referred to as the "black box" of ecdysteroid biosynthesis. It involves the conversion of 7-dehydrocholesterol to a 3-oxo-Δ⁴ intermediate.

-

Hydroxylations: A series of hydroxylation reactions at various positions of the steroid nucleus and the side chain occur. The enzymes responsible are believed to be analogous to the "Halloween genes" (e.g., phantom, disembodied, shadow, shade) identified in insects, which encode for CYP enzymes.[5][6] In Polypodium vulgare, the involvement of CYP enzymes in these steps has been confirmed.[3] The proposed order of some of these hydroxylations leading to Polypodine B is:

-

C-25 hydroxylation

-

C-22 hydroxylation

-

C-2 hydroxylation

-

C-20 hydroxylation

-

C-14 hydroxylation

-

C-5 hydroxylation

-

C-3 hydroxylation

-

The final product, Polypodine B, is (2β,3β,5β,14α,20R,22R,25)-Heptahydroxycholest-7-en-6-one.

References

Unveiling the Bioactive Potential of Polypodine B 20,22-acetonide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the potential biological activities of Polypodine B 20,22-acetonide. While direct experimental data on this specific compound is limited, this guide synthesizes available information on structurally similar ecdysteroid acetonides to infer its potential therapeutic applications and guide future research.

Introduction to Polypodine B and its Acetonide Derivative

Polypodine B is a naturally occurring phytoecdysteroid, a class of compounds known for their diverse biological activities, including antifungal and antiparasitic properties.[1] The 20,22-acetonide functionalization is a common synthetic modification of ecdysteroids, often employed to enhance regioselectivity in chemical synthesis. Emerging evidence suggests that this modification may also confer significant biological properties, particularly in the realm of oncology.

Synthesis of this compound

The synthesis of ecdysteroid 20,22-acetonides is typically a straightforward process involving the reaction of the parent ecdysteroid with acetone (B3395972) in the presence of an acid catalyst. This reaction protects the 20,22-diol group, allowing for selective modification of other parts of the molecule.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity: Insights from Structurally Related Compounds

Direct studies on the biological activity of this compound are not yet available in the public domain. However, research on other ecdysteroid 20,22-acetonides provides strong indications of its potential as a cytotoxic agent against cancer cells.

Cytotoxic Activity

A key study has demonstrated that Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide exhibit cytotoxic activity against a panel of human cancer cell lines.[2] This suggests that the 20,22-acetonide moiety on the ecdysteroid scaffold is a critical determinant of this anticancer effect.

Table 1: Cytotoxicity of Structurally Similar Ecdysteroid 20,22-acetonides

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pterosterone 20,22-acetonide | LU-1 | Human Lung Carcinoma | 60.14 | [1][2] |

| MCF7 | Human Breast Carcinoma | 54.65 | [1][2] | |

| HepG2 | Human Hepatocellular Carcinoma | 59.67 | [1][2] | |

| Ponasterone A 20,22-acetonide | LU-1 | Human Lung Carcinoma | 55.30 | [1][2] |

| MCF7 | Human Breast Carcinoma | 56.43 | [1][2] | |

| HepG2 | Human Hepatocellular Carcinoma | 51.59 | [1][2] |

Based on these findings, it is hypothesized that this compound may exhibit similar cytotoxic activity against various cancer cell lines.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for ecdysteroid acetonides in cancer cells is still under investigation. While some ecdysteroids have been shown to interact with the ABCB1 transporter, studies on 20-hydroxyecdysone (B1671079) diacetonide suggest that its ability to sensitize cancer cells to chemotherapeutics is not solely dependent on ABCB1 inhibition, pointing to the involvement of other cellular pathways.[3]

Given the cytotoxic nature of related compounds, potential mechanisms could involve the induction of apoptosis or autophagy.

Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, the following experimental protocols, based on methodologies used for similar compounds, are provided.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to assess the cytotoxicity of Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide.[2]

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., LU-1, MCF7, HepG2) in 96-well microplates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

-

Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution.

-

Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 510 nm.

-

Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Future Directions and Conclusion

The available data on structurally related ecdysteroid 20,22-acetonides strongly suggest that this compound holds promise as a novel cytotoxic agent for cancer research and drug development. Future studies should focus on:

-

Direct evaluation of the cytotoxic effects of this compound against a broad panel of cancer cell lines.

-

Elucidation of its mechanism of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.

-

In vivo studies to assess its efficacy and safety in animal models of cancer.

This technical guide provides a foundational framework for initiating research into the biological activities of this compound. The insights from analogous compounds, coupled with the detailed experimental protocols, offer a clear path forward for unlocking the therapeutic potential of this novel ecdysteroid derivative.

References

Pharmacological properties of ecdysteroid acetonides.

An In-Depth Technical Guide to the Pharmacological Properties of Ecdysteroid Acetonides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids, a class of polyhydroxylated sterols, are primarily known as insect molting hormones but are also found in various plants. While natural ecdysteroids exhibit a range of beneficial pharmacological effects in mammals, their semi-synthetic derivatives, particularly ecdysteroid acetonides, have emerged as compounds of significant interest in drug development.[[“]] The addition of apolar acetonide groups enhances specific biological activities, positioning these molecules as promising candidates for adjuvant cancer therapies.[2] This guide provides a comprehensive overview of the synthesis, pharmacological properties, and underlying mechanisms of ecdysteroid acetonides, with a focus on their role in modulating multidrug resistance, their cytoprotective and tumor-sensitizing effects, and their application in advanced drug delivery systems.

Introduction to Ecdysteroid Acetonides

Ecdysteroids are structurally characterized by a steroid nucleus with a cis-junction between the A and B rings and a 7-en-6-one chromophore.[3] In plants, they are believed to serve as defensive compounds against insect herbivores.[3] In mammals, they demonstrate a variety of positive, non-hormonal effects, including anabolic, adaptogenic, and hypoglycemic activities, with low toxicity.[4][5]

Ecdysteroid acetonides are derivatives synthesized by protecting the vicinal diol groups (e.g., at C-2,3 and C-20,22) of a parent ecdysteroid, such as 20-hydroxyecdysone (B1671079), with an acetonide group.[3] This structural modification increases the lipophilicity of the molecule, which has been shown to be crucial for certain pharmacological activities, particularly in the context of oncology.[2][4] Research indicates that ecdysteroid acetonides can act as chemosensitizing agents, reversing P-glycoprotein-mediated multidrug resistance and serving as cytoprotective agents.[6]

Synthesis of Ecdysteroid Acetonides

The preparation of ecdysteroid acetonides is a straightforward synthetic modification of naturally occurring ecdysteroids. The process involves the reaction of the parent compound with acetone (B3395972) in the presence of an acid catalyst.

Caption: General synthesis workflow for ecdysteroid acetonides.

Experimental Protocol: General Preparation of Ecdysteroid Acetonides

This protocol is adapted from the methodology described for the synthesis of various ecdysteroid acetonides.[2]

-

Dissolution: Dissolve the starting ecdysteroid (e.g., 20-hydroxyecdysone) in acetone at a concentration of 1 g per 100 mL.

-

Catalysis: Add phosphomolybdic acid to the solution (1 g of catalyst per 1 g of starting material).

-

Reaction: Sonicate the mixture at room temperature for approximately 30 minutes.

-

Neutralization: Neutralize the reaction mixture with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 50 mL).

-

Drying and Isolation: Combine the organic fractions and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄) before evaporating the solvent to yield the final acetonide product.

Key Pharmacological Properties

Modulation of Multidrug Resistance (MDR) in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy.

Ecdysteroid acetonides have been identified as potent MDR modulators.[3] Lipophilic derivatives, in particular, can inhibit the function of P-gp.[4] Studies have shown that ecdysteroid acetonides decrease the efflux rate of doxorubicin (B1662922) in cancer cells that overexpress the P-gp transporter, thereby re-sensitizing them to the cytotoxic effects of the drug.[4] The 2,3-acetonide group, in particular, has been associated with these chemosensitizing properties.[6] 20-hydroxyecdysone 2,3;20,22-diacetonide was identified as a particularly promising lead compound in this area.[3]

Caption: Inhibition of P-glycoprotein (P-gp) by ecdysteroid acetonides reverses multidrug resistance.

Antitumor and Cytoprotective Activity

Beyond MDR reversal, ecdysteroid acetonides possess adjuvant antitumor properties.[2] A particularly compelling feature is their dual-action capability: they can selectively sensitize cancer cells to oxidative damage while protecting normal cells. Squalenoylated nanoparticles of ecdysteroid acetonides have been shown to sensitize tumor cells to reactive oxygen species (ROS)-induced damage, a mechanism highly relevant to radiotherapy, while simultaneously protecting non-cancerous cells from similar damage.[7] This suggests their potential use as highly selective adjuvants in cancer treatment, enhancing the efficacy of therapies like radiation while mitigating side effects on healthy tissues.[7]

Caption: Ecdysteroid acetonides sensitize tumor cells to ROS while protecting normal cells.

Enzyme Inhibition

Ecdysteroid acetonides have also been evaluated for their enzyme-inhibitory potential. In a study assessing various ecdysteroids, 20-hydroxyecdysone-20,22-acetonide and 20-hydroxyecdysone-2,3;20,22-diacetonide demonstrated significant inhibitory effects against the enzyme tyrosinase.[8] Tyrosinase inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Advanced Drug Delivery Systems

The unique properties of ecdysteroid acetonides are being leveraged in nanomedicine. By conjugating them with squalene, they can be formulated into self-assembling nanoparticle pro-drugs.[7][9] This "squalenoylation" approach creates nanoparticles that can improve the pharmacokinetic profile of the drug and potentially target tissues with high levels of low-density lipoprotein (LDL) receptors, which are often overexpressed in cancer cells.[7][9]

Quantitative Data Summary

The following table summarizes the quantitative data on the tyrosinase inhibitory effects of selected ecdysteroid acetonides, presented as kojic acid equivalents (KAE).[8]

| Compound | Derivative Type | Tyrosinase Inhibition (mg KAE/g)[8] |

| 16 | 20-hydroxyecdysone-20,22-acetonide | 51.59 ± 0.88 |

| 17 | 20-hydroxyecdysone-2,3;20,22-diacetonide | 30.11 ± 1.15 |

Key Experimental Methodologies

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxic vs. cytostatic properties of compounds.[2]

-

Short-Term (Cytotoxicity): A higher number of cells (e.g., 10,000 cells/well) are seeded and treated with the test compound for a short duration (e.g., 24 hours).

-

Long-Term (Cytostatic Effects): A lower number of cells (e.g., 6,000 cells/well) are seeded and treated for a longer period (e.g., 72 hours).

-

Procedure: At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Quantification: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

P-glycoprotein Efflux Inhibition (Conceptual Protocol)

Based on the finding that ecdysteroid acetonides decrease doxorubicin efflux, a P-gp inhibition assay can be designed as follows.[4]

-

Cell Line: Use a cancer cell line overexpressing P-gp (e.g., a transfected murine leukemia cell line or resistant human cancer cell line) and its non-resistant parental line as a control.[3]

-

Substrate: Utilize a fluorescent P-gp substrate, such as doxorubicin (which is intrinsically fluorescent) or rhodamine 123.

-

Procedure:

-

Pre-incubate the cells with various concentrations of the ecdysteroid acetonide or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Add the fluorescent P-gp substrate and incubate for a period to allow for uptake and efflux.

-

Wash the cells to remove the extracellular substrate.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

-

Analysis: An increase in intracellular fluorescence in the presence of the ecdysteroid acetonide indicates inhibition of P-gp-mediated efflux.

Signaling and Mechanism of Action

It is critical to distinguish the pharmacological mechanism of ecdysteroids in mammals from their hormonal role in insects.

Canonical Insect Ecdysteroid Signaling

In insects, ecdysteroids regulate gene expression by binding to a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP), the homolog of the vertebrate Retinoid X Receptor (RXR).[10][11] This complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby controlling processes like molting and metamorphosis.[10]

Caption: The insect ecdysteroid signaling pathway via the EcR-USP nuclear receptor complex.

Postulated Mechanism in Mammals

There is no convincing evidence that ecdysteroids interact with vertebrate nuclear steroid hormone receptors.[10] Their pharmacological effects in mammals are believed to be mediated through different mechanisms, possibly involving plasma-membrane-bound receptors.[10] For activities such as P-gp inhibition, the mechanism is likely a direct interaction with the transporter protein rather than a genomic pathway.

Conclusion and Future Directions

Ecdysteroid acetonides represent a promising class of semi-synthetic compounds with significant potential in pharmacology, particularly in oncology. Their ability to modulate multidrug resistance, selectively sensitize tumor cells to therapy, and protect normal tissues makes them attractive candidates for development as adjuvant agents. Furthermore, their incorporation into nanodelivery systems like squalenoylated nanoparticles opens new avenues for targeted cancer therapy.

Future research should focus on elucidating the precise molecular targets and signaling pathways in mammalian cells to fully understand their mechanism of action. Further structure-activity relationship (SAR) studies are needed to optimize the acetonide structures for enhanced potency and selectivity. Finally, preclinical and clinical investigations are warranted to translate the promising in vitro findings into effective therapeutic strategies.

References

- 1. consensus.app [consensus.app]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoecdysteroids--from isolation to their effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ecdysteroids [mdpi.com]

- 11. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Defender: A Technical Guide to the Role of Polypodine B 20,22-acetonide in Plant Defense Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids, a class of plant-synthesized steroids structurally analogous to insect molting hormones, represent a potent and sophisticated defense strategy against herbivory. Among these, Polypodine B has been identified as a significant bioactive constituent in various plant species. This technical guide delves into the prospective role of a specific derivative, Polypodine B 20,22-acetonide, in plant defense mechanisms. While direct research on this acetonide is nascent, this document synthesizes the current understanding of phytoecdysteroid-mediated defense, leveraging data from closely related compounds to extrapolate potential functions, experimental approaches, and underlying signaling pathways. This guide aims to provide a foundational resource for researchers investigating novel biopesticides and plant defense activators.

Introduction: Phytoecdysteroids as a Plant Defense Strategy

Plants have evolved a remarkable arsenal (B13267) of chemical defenses to deter herbivores. Phytoecdysteroids are a compelling example of this evolutionary ingenuity, acting as "hormone mimics" that disrupt the life cycle of phytophagous insects.[1] When ingested, these compounds can interfere with the molting process (ecdysis), leading to developmental defects, reduced fitness, and mortality in non-adapted insects.[2][3] Polypodine B, a C-27 phytoecdysteroid, is a known constituent of various plants and has demonstrated insecticidal and antifungal properties.[4][5] The 20,22-acetonide derivative is a structurally modified form, the specific role of which in plant defense is yet to be fully elucidated. Acetonide derivatives of other ecdysteroids have been synthesized for structure-activity relationship studies, suggesting a potential modulation of bioactivity.[6][7]

Quantitative Data on Phytoecdysteroid-Mediated Defense

Direct quantitative data for this compound is not yet available in published literature. However, to provide a comparative context, the following tables summarize data from studies on the parent compound, Polypodine B, and the most widely studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E).

Table 1: Antifeedant and Toxic Effects of Phytoecdysteroids on Herbivores

| Compound | Herbivore Species | Metric | Value | Reference |

| 20-Hydroxyecdysone | Spodoptera exigua (Beet Armyworm) | LC₅₀ (Lethal Concentration, 50%) | 1.5 µg/g diet | [2] |

| 20-Hydroxyecdysone | Pectinophora gossypiella (Pink Bollworm) | ED₅₀ (Effective Dose, 50% for molting disruption) | 0.1 µg/g diet | [4] |

| Polypodine B | Acanthamoeba castellani | IC₅₀ (Inhibitory Concentration, 50%) | 0.07 mg/mL | [5] |

| 20-Hydroxyecdysone | Heterodera avenae (Cereal Cyst Nematode) | Effective Concentration for abnormal molting | > 4.2 x 10⁻⁷ M | [8] |

Table 2: Endogenous Phytoecdysteroid Concentrations in Plants

| Plant Species | Tissue | Phytoecdysteroid | Concentration (µg/g dry weight) | Reference |

| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 79.6 - 428 | [2] |

| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | 310 | [2] |

| Serratula coronata | Leaves | 20-Hydroxyecdysone, Polypodine B | Up to 1.5% of dry weight (total ecdysteroids) | [2][6] |

| Lychnis flos-cuculi | - | 20-Hydroxyecdysone, Polypodine B | Major constituents | [5] |

Signaling Pathways and Defense Activation

The biosynthesis of phytoecdysteroids is often induced in response to herbivore attack, indicating a sophisticated regulatory network. Mechanical wounding and insect feeding can trigger a signaling cascade that leads to the accumulation of these defensive compounds.[4]

The jasmonic acid (JA) pathway is a central player in the response to chewing insects and wounding.[4] Upon damage, JA levels rise, leading to the expression of defense-related genes, including those involved in the biosynthesis of secondary metabolites like phytoecdysteroids. Crosstalk with other hormone pathways, such as salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET), allows for a finely tuned defense response tailored to the specific threat.[9]

Experimental Protocols

Investigating the role of this compound in plant defense requires a multi-faceted approach. The following are generalized protocols that can be adapted for this purpose.

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines a general method for the extraction and analysis of phytoecdysteroids, which would need to be optimized for this compound.

Methodology:

-

Extraction: Homogenize lyophilized and ground plant tissue in 80% methanol. Sonicate and centrifuge to collect the supernatant. Repeat the extraction twice.

-

Solvent Partitioning: Combine the methanol extracts and evaporate the methanol. Resuspend the aqueous extract in water and partition against hexane (B92381) to remove non-polar compounds. Subsequently, partition the aqueous phase against ethyl acetate (B1210297) to extract the phytoecdysteroids.

-

Purification: The ethyl acetate fraction can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Mass Spectrometer (MS) for identification and quantification against a this compound standard.

Insect Bioassays with Artificial Diet

This protocol assesses the antifeedant or toxic effects of this compound on a model herbivore.

Methodology:

-

Diet Preparation: Prepare a standard artificial diet for the chosen insect species (e.g., Spodoptera exigua).

-

Compound Incorporation: While the diet is molten, add this compound dissolved in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) at various concentrations. A control diet should contain the solvent only.

-

Bioassay: Dispense the diets into individual wells of a multi-well plate. Place one neonate larva in each well.

-

Data Collection: Monitor larval survival, weight gain, and developmental stage daily for a set period. Calculate metrics such as LC₅₀ and growth inhibition.

Gene Expression Analysis in Response to Elicitation

This protocol determines if this compound can induce plant defense gene expression.

Methodology:

-

Plant Treatment: Treat plants (e.g., Arabidopsis thaliana) with a solution of this compound or a control solution.

-

Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue and synthesize complementary DNA (cDNA).

-

RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of key defense-related genes, such as those involved in the JA and SA pathways (e.g., PDF1.2, PR-1).

Conclusion and Future Directions

While the specific role of this compound in plant defense remains a frontier for research, the extensive knowledge of phytoecdysteroids provides a robust framework for its investigation. It is hypothesized that this acetonide derivative retains the insecticidal properties of its parent compound, potentially with altered potency or stability. Future research should focus on the chemical synthesis and purification of this compound to enable detailed biological assays. Elucidating its efficacy against a range of insect pests and its potential to induce plant defense responses will be crucial in evaluating its applicability in sustainable agriculture and novel drug development. The methodologies and comparative data presented in this guide offer a starting point for scientists to unravel the defensive capabilities of this intriguing natural product derivative.

References

- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. scialert.net [scialert.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytoecdysteroids: a novel defense against plant-parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Polypodine B 20,22-acetonide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polypodine B, a phytoecdysteroid found in various plant species, has garnered interest for its potential biological activities. This technical guide focuses on a specific derivative, Polypodine B 20,22-acetonide, providing a consolidated overview of its discovery, chemical properties, and potential biological relevance. This document synthesizes available data to offer a resource for researchers and professionals in the field of drug development and natural product chemistry.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones.[1] They are recognized for a wide range of biological activities in vertebrates, including anabolic, anti-diabetic, and anti-inflammatory effects.[1] Polypodine B is a naturally occurring ecdysteroid isolated from plants such as Dacrydium intermedium, Lychnis flos-cuculi, and Serratula coronata.[2][3] The acetonide derivative at the 20,22-diol position is a synthetic modification intended to alter its physicochemical properties and potentially modulate its biological activity.

Discovery and History

The discovery of Polypodine B is rooted in the broader research into phytoecdysteroids. It has been identified in various plant families.[4] The 20,22-acetonide is a result of synthetic modifications applied to the parent compound. The protection of the 20,22-diol group as an acetonide is a common strategy in the chemical synthesis and derivatization of ecdysteroids to achieve regioselectivity in further chemical transformations.[5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 159858-85-2 | [6] |

| Molecular Formula | C30H48O8 | [6] |

| Molecular Weight | 536.71 g/mol | [6] |

| Boiling Point (Predicted) | 668.4±55.0 °C | [6] |

| Density (Predicted) | 1.27±0.1 g/cm3 | [6] |

| pKa (Predicted) | 11.90±0.70 | [6] |

Experimental Protocols

Isolation of Polypodine B

A general procedure for the isolation of Polypodine B from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., roots of Serratula tinctoria) is macerated with methanol (B129727) at room temperature.[7] The resulting extract is filtered and concentrated under reduced pressure.[7]

-

Purification: The crude extract is redissolved in a methanol-water mixture and partitioned against a non-polar solvent like hexane (B92381) to remove lipids.[7] The aqueous methanol phase is then concentrated.[7]

-

Chromatography: The purified extract is subjected to column chromatography on silica (B1680970) gel or alumina.[8] Elution with a gradient of solvents (e.g., chloroform-methanol) allows for the separation of different ecdysteroids.[8] Fractions containing Polypodine B are identified by thin-layer chromatography (TLC) comparison with a standard.[8]

-

Crystallization: The purified Polypodine B is crystallized from a suitable solvent to yield the pure compound.[8]

Synthesis of this compound

The synthesis of the 20,22-acetonide derivative can be achieved through an acid-catalyzed reaction with acetone. A general protocol adapted from the synthesis of similar ecdysteroid acetonides is as follows:

-

Reaction Setup: Polypodine B is dissolved in anhydrous acetone.

-

Catalyst: A catalytic amount of a strong acid (e.g., perchloric acid or p-toluenesulfonic acid) is added to the solution.

-

Reaction: The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.

-

Workup: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the parent compound, Polypodine B, has shown significant inhibitory activity against Acanthamoeba castellani, with a reported IC50 of 0.07 mg/mL.[2]

Ecdysteroids, as a class, are known to exert some of their effects through the activation of the PI3K/Akt/mTOR signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, and survival.[10][11] It is plausible that Polypodine B and its derivatives may also modulate this pathway.

Proposed PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the proposed mechanism of action for ecdysteroids, which may be applicable to this compound.

Caption: Proposed PI3K/Akt/mTOR signaling pathway activated by ecdysteroids.

Experimental and Synthetic Workflow

The overall workflow from plant source to the final acetonide derivative is depicted in the following diagram.

Caption: Workflow for the isolation and synthesis of this compound.

Conclusion

This compound is a synthetic derivative of a naturally occurring phytoecdysteroid. While direct biological data on this specific compound is not extensively available, its parent molecule, Polypodine B, exhibits interesting biological properties. The synthetic modification to form the acetonide provides a valuable tool for further structure-activity relationship studies. The protocols and pathways described in this guide offer a foundational resource for researchers to explore the potential of this and related compounds in drug discovery and development. Further investigation is warranted to fully elucidate the biological activity profile and mechanism of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Polypodine B | C27H44O8 | CID 441833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives [mdpi.com]

- 6. This compound | 159858-85-2 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polypodine B 20,22-acetonide from 20-hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

Part 1: Synthesis of 20-Hydroxyecdysone (B1671079) 20,22-acetonide

This protocol details the protection of the vicinal diol at the C-20 and C-22 positions of 20-hydroxyecdysone using an acetonide group. This step is crucial to prevent unwanted side reactions at these hydroxyl groups during subsequent synthetic modifications.

Experimental Protocol: Acetonide Protection of 20-Hydroxyecdysone

Materials and Reagents:

-

20-Hydroxyecdysone

-

Anhydrous Acetone (B3395972)

-

Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 20-hydroxyecdysone (1 equivalent) in a mixture of anhydrous acetone and a co-solvent such as anhydrous dichloromethane or THF. The use of a co-solvent helps to improve the solubility of the starting material.

-

Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (excess, e.g., 5-10 equivalents) which acts as both a reagent and a water scavenger.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, 20-hydroxyecdysone 20,22-acetonide, will be less polar than the starting material. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane.

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. If DCM was used as a co-solvent, add more DCM and wash the organic layer sequentially with water and brine. If THF was used, the solvent should be removed under reduced pressure, and the residue can be redissolved in a suitable organic solvent like ethyl acetate for extraction.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 20-hydroxyecdysone 20,22-acetonide.

Quantitative Data:

| Parameter | Value/Range |

| Starting Material | 20-Hydroxyecdysone |

| Product | 20-Hydroxyecdysone 20,22-acetonide |

| Typical Yield | 80-95% |

| Purity (post-chromatography) | >95% |

| Reaction Time | 1-4 hours (monitor by TLC) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 20-hydroxyecdysone 20,22-acetonide.

Part 2: Potential Strategies for the 5β-Hydroxylation of 20-Hydroxyecdysone 20,22-acetonide

The introduction of a hydroxyl group at the 5β-position of the 7-en-6-one steroid nucleus is a significant synthetic challenge. The following are high-level, speculative strategies that could be explored for this transformation. These are not established protocols and would require substantial research and development.

1. Biotransformation/Enzymatic Synthesis:

-

Concept: Utilize microorganisms or isolated enzymes that possess the specific hydroxylase activity for the 5β-position of ecdysteroids.

-

Potential Approach:

-

Screening of various microbial strains (e.g., fungi, bacteria) known for steroid hydroxylation.

-

Incubation of 20-hydroxyecdysone 20,22-acetonide with the selected microorganisms or purified enzymes.

-

Analysis of the reaction mixture for the formation of Polypodine B 20,22-acetonide.

-

-

Challenges: Identification of a suitable organism or enzyme with the desired regioselectivity and stereoselectivity. Optimization of fermentation or reaction conditions.

2. Photochemical Synthesis:

-

Concept: Employ photochemical reactions, potentially involving singlet oxygen or other reactive oxygen species, to introduce a hydroperoxide group that can be subsequently reduced to a hydroxyl group.

-

Potential Approach:

-

Irradiation of 20-hydroxyecdysone 20,22-acetonide in the presence of a photosensitizer (e.g., rose bengal, methylene (B1212753) blue) and oxygen.

-

Reduction of the resulting hydroperoxide intermediate.

-

-

Challenges: Controlling the regioselectivity of the oxidation, as other positions on the steroid nucleus may also be susceptible to photochemical modification. Potential for complex product mixtures.

3. Multi-step Chemical Synthesis:

-

Concept: A more traditional synthetic organic chemistry approach involving a series of reactions to introduce the desired functionality.

-

Potential Logical Pathway:

-

Epoxidation: Stereoselective epoxidation of the Δ⁷ double bond to form a 7,8-epoxide.

-

Epoxide Opening: Regioselective opening of the epoxide to introduce functionality at C-5 or a neighboring position that can be subsequently converted to a 5β-hydroxyl group. This is a non-trivial step and the regiochemistry would need to be carefully controlled.

-

Functional Group Interconversion: Conversion of the newly introduced functional group to the desired 5β-hydroxyl group.

-

Regeneration of the Δ⁷ Double Bond: If the double bond was consumed in an earlier step, it would need to be reintroduced.

-

Logical Relationship Diagram for 5β-Hydroxylation Strategies

Caption: Potential synthetic routes for 5β-hydroxylation.

Signaling Pathway Context

Polypodine B, like other ecdysteroids, is of interest for its potential biological activities. While the direct signaling pathways of Polypodine B are not as extensively studied as those of 20-hydroxyecdysone, ecdysteroids in mammals are known to exert their effects through various mechanisms, including interaction with nuclear receptors and modulation of kinase signaling pathways. The diagram below illustrates a generalized ecdysteroid signaling pathway that may be relevant to the biological evaluation of synthesized Polypodine B derivatives.

Generalized Ecdysteroid Signaling Pathway in Mammalian Cells

Caption: Putative ecdysteroid signaling in mammalian cells.

Disclaimer: The information provided for the 5β-hydroxylation is for conceptual purposes only and does not constitute a validated experimental protocol. Researchers should consult the primary literature and conduct their own feasibility studies before attempting these synthetic routes. The protocol for the synthesis of 20-hydroxyecdysone 20,22-acetonide is based on established methods in ecdysteroid chemistry.

Application Note: HPLC Analysis of Polypodine B 20,22-acetonide

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Polypodine B 20,22-acetonide. This method is crucial for researchers, scientists, and professionals in drug development working with ecdysteroid derivatives. The protocol provides a reliable and reproducible approach for the analysis of this compound in various sample matrices.

Introduction

Polypodine B is a phytoecdysteroid, a class of compounds with a range of reported biological activities. Chemical modification, such as the formation of the 20,22-acetonide derivative, can alter its physicochemical properties, including lipophilicity, which may, in turn, affect its pharmacokinetic and pharmacodynamic profiles. Accurate and precise analytical methods are therefore essential for the characterization and quantification of this compound in research and development settings.

This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The methodology is based on established analytical principles for ecdysteroids and their derivatives.

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Kinetex® 2.6 µm XB-C18 100 Å, LC Column 100 x 4.6 mm (or equivalent)

-

Vials: 2 mL amber glass vials with PTFE septa

-

Syringe Filters: 0.45 µm PTFE syringe filters

-

Pipettes and general laboratory glassware

Reagents and Standards

-

Acetonitrile (B52724) (ACN): HPLC grade

-

Water: HPLC grade or ultrapure water

-

Methanol (B129727) (MeOH): HPLC grade

-

This compound: Analytical standard of known purity

-

Polypodine B: Analytical standard (for retention time comparison, optional)

Chromatographic Conditions

| Parameter | Value |

| Column | Kinetex® 2.6 µm XB-C18, 100 x 4.6 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions, e.g., 30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Solid Samples (e.g., plant extracts, formulations):

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the analyte using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

-

-

Liquid Samples (e.g., in-vitro assays, reaction mixtures):

-

If the sample contains particulates, centrifuge and filter through a 0.45 µm PTFE syringe filter.

-

Dilute the sample with the mobile phase as needed.

-

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be experimentally verified.

| Parameter | Expected Value |

| Retention Time (RT) | Approx. 8.5 min |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

While this application note focuses on an analytical method, the compound , an ecdysteroid derivative, is often studied for its biological activity. The following diagram illustrates a generalized signaling pathway that could be investigated for this compound, based on known ecdysteroid mechanisms.

Caption: Generalized ecdysteroid signaling pathway.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The use of a core-shell C18 column allows for excellent resolution and peak shape. This method is suitable for routine quality control, stability studies, and quantitative analysis in various research and development applications. It is recommended to perform a full method validation according to ICH guidelines for specific applications.

Application Notes and Protocols for Cell-Based Assays Using Polypodine B 20,22-acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypodine B is a naturally occurring phytoecdysteroid found in various plants. Phytoecdysteroids, including Polypodine B, have garnered significant interest in biomedical research due to their diverse biological activities, which encompass anti-diabetic, antioxidant, anti-inflammatory, and anabolic effects. The acetonide derivative, Polypodine B 20,22-acetonide, is a synthetic modification that may alter its biological properties, such as cell permeability and target interaction. While specific data on this compound is limited, related ecdysteroid acetonides have demonstrated potential as cytotoxic and chemosensitizing agents against cancer cell lines.

These application notes provide generalized protocols for evaluating the biological activity of this compound in common cell-based assays. The methodologies are based on established protocols for similar compounds and should be optimized for specific cell lines and experimental conditions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activities of the parent compound, Polypodine B, and a related ecdysteroid acetonide to provide a comparative context.

| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |

| Polypodine B | Anti-parasitic | Acanthamoeba castellani | Growth Inhibition | IC50 = 0.07 mg/mL | [1] |

| Polypodine B | Antifungal | Fungi | Growth Inhibition | Moderate Activity | [1] |

| Pterosterone 20,22-acetonide | Cytotoxicity | LU-1 (Human Lung Carcinoma) | Cell Viability | IC50 = 51.59 µM | [2] |

| Pterosterone 20,22-acetonide | Cytotoxicity | MCF7 (Human Breast Carcinoma) | Cell Viability | IC50 = 60.14 µM | [2] |

| Pterosterone 20,22-acetonide | Cytotoxicity | HepG2 (Human Hepatocellular Carcinoma) | Cell Viability | IC50 = 58.97 µM | [2] |

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on a cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Anti-Inflammatory Assay Protocol (Nitric Oxide Measurement)

This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Pre-treat the cells with the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (LPS + DMSO) and a negative control (no LPS).

-

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

-

Visualizations

Signaling Pathway Diagram

Some phytoecdysteroids have been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation. The following diagram illustrates a hypothesized mechanism of action for this compound based on this evidence.

References

- 1. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. db-thueringen.de [db-thueringen.de]

Application Notes and Protocols: In Vivo Experimental Design with Polypodine B 20,22-acetonide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on in vivo studies conducted with the closely related phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E). Currently, there is a lack of published in vivo research specifically on Polypodine B 20,22-acetonide. The provided information should therefore be considered as a starting point for experimental design, and optimization for this compound is highly recommended.

Introduction

Polypodine B is a naturally occurring phytoecdysteroid found in various plants. Its acetonide derivative, this compound, is a synthetic analog that may offer altered pharmacokinetic and pharmacodynamic properties. Phytoecdysteroids, as a class, have garnered significant interest for their diverse biological activities in mammals, including anabolic, anti-diabetic, anti-inflammatory, and neuroprotective effects, without the androgenic side effects associated with anabolic steroids.[1][2][3][4] This document provides a detailed guide for designing and conducting in vivo experiments to investigate the therapeutic potential of this compound.

Potential Therapeutic Applications and In Vivo Models

Based on the known effects of the parent compound and other phytoecdysteroids, in vivo studies with this compound could explore the following areas:

-

Anabolic Effects: Investigating muscle growth and prevention of muscle atrophy.

-

Metabolic Disorders: Assessing effects on glucose homeostasis and insulin (B600854) sensitivity in models of diabetes and obesity.

-

Anti-inflammatory Activity: Evaluating the potential to reduce inflammation in various disease models.

Quantitative Data Summary (Based on 20-Hydroxyecdysone Studies)

The following tables summarize quantitative data from in vivo studies with 20-hydroxyecdysone, which can be used as a reference for initial dose-ranging studies with this compound.

Table 1: Dosage and Administration of 20-Hydroxyecdysone in Rodent Models

| Animal Model | Dosage Range | Administration Route | Study Duration | Observed Effects | Reference |

| Wistar Rats | 5 mg/kg/day | Subcutaneous | 7 days | Attenuation of disuse muscle atrophy | [1] |

| C57Bl6/J Mice | 50 mg/kg/day | Oral | 4 - 14 weeks | Increased muscle size and performance | [5] |

| Diet-induced Obese Mice | Not Specified | Not Specified | Not Specified | Decreased weight and hyperglycemia | [6] |

| Gerbils | 5 mg/kg & 50 mg/kg | Intraperitoneal & Oral Gavage | Single dose | Pharmacokinetic analysis | [7] |

Table 2: Pharmacokinetic Parameters of 20-Hydroxyecdysone

| Animal Model | Administration Route | Half-life | Oral Bioavailability | Reference |

| Lambs | Oral | 0.2 h | Not Specified | [1] |

| Lambs | Intravenous | 0.4 h | Not Applicable | [1] |

| Lambs | Intramuscular | 2 h | Not Applicable | [1] |

| Mice | Not Specified | 8 minutes 15 seconds | ~1% | [3][7] |

| Gerbils | Oral Gavage | 30.6 min | ~12% | [7] |

| Gerbils | Intraperitoneal | 33 min | Not Applicable | [7] |

Detailed Experimental Protocols (Adapted from 20-Hydroxyecdysone Studies)

Protocol 1: Evaluation of Anabolic Effects in a Rodent Model of Muscle Atrophy

Objective: To determine if this compound can attenuate skeletal muscle atrophy.

Animal Model: Male Wistar rats (8-10 weeks old).

Experimental Groups:

-

Control Group: Sham operation with vehicle administration.

-

Atrophy Group: Tenotomy (or hindlimb suspension) with vehicle administration.

-

Treatment Group: Tenotomy (or hindlimb suspension) with this compound administration.

Methodology:

-

Induction of Muscle Atrophy: Unilateral tenotomy of the Achilles tendon or hindlimb suspension can be used to induce disuse muscle atrophy in the gastrocnemius and soleus muscles.

-

Drug Administration:

-

Based on 20E studies, a starting dose could be 5 mg/kg body weight per day.[1]

-

This compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or corn oil).

-

Administer daily via subcutaneous injection or oral gavage for the duration of the study (e.g., 7-14 days).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals and carefully dissect the target muscles (gastrocnemius and soleus).

-

Measure muscle wet weight.

-

Analyze muscle fiber cross-sectional area using histological techniques (H&E staining).

-

Perform Western blot analysis for markers of protein synthesis (e.g., phosphorylated Akt, mTOR) and protein degradation (e.g., MuRF1, Atrogin-1).

-

Protocol 2: Assessment of Anti-inflammatory Effects in a Mouse Model of Acute Inflammation

Objective: To evaluate the potential of this compound to reduce acute inflammation.

Animal Model: Male BALB/c mice (6-8 weeks old).

Experimental Groups:

-

Control Group: Vehicle administration.

-

Inflammation Group: Induction of inflammation with vehicle pre-treatment.

-

Treatment Group: Induction of inflammation with this compound pre-treatment.

-

Positive Control Group: Induction of inflammation with a known anti-inflammatory drug (e.g., indomethacin) pre-treatment.

Methodology:

-

Induction of Inflammation:

-

Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear is a common model for acute skin inflammation.[8]

-

Alternatively, carrageenan-induced paw edema can be used.

-

-

Drug Administration:

-

Administer this compound (e.g., 10-50 mg/kg) via intraperitoneal injection or oral gavage 30-60 minutes before the inflammatory stimulus.

-

-

Endpoint Analysis:

-

Measure ear thickness or paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the inflammatory insult.

-

Collect tissue samples for histological analysis to assess immune cell infiltration.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates using ELISA.

-

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt/mTOR Signaling Pathway

The anabolic effects of phytoecdysteroids like 20-hydroxyecdysone are often mediated through the PI3K/Akt/mTOR signaling pathway, which is a key regulator of protein synthesis and cell growth.[9][10][11][12][13]

Caption: Proposed PI3K/Akt/mTOR signaling cascade activated by this compound.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Caption: A generalized workflow for in vivo studies of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating in vivo research on this compound. While the data is extrapolated from studies on 20-hydroxyecdysone, it provides a solid foundation for dose selection, model choice, and endpoint analysis. Rigorous, well-controlled studies are essential to elucidate the specific pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

- 1. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]

- 2. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. 20-Hydroxyecdysone bioavailability and pharmacokinetics in Gerbillus tarabuli, a gerbil model for metabolic syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/mTOR Signaling Regulates Prostatic Branching Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. researchgate.net [researchgate.net]

Dissolving Polypodine B 20,22-acetonide: Application Notes and Protocols for Experimental Use

For Immediate Release

This document provides detailed guidelines and protocols for the dissolution of Polypodine B 20,22-acetonide, a phytoecdysteroid derivative, for use in various research and drug development applications. Proper preparation of this compound is critical for ensuring experimental reproducibility and accuracy. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Solubility

This compound is a derivative of Polypodine B, an ecdysteroid found in several plant species. Understanding its physical and chemical properties is essential for selecting the appropriate solvent and preparation method.

Table 1: Physicochemical Data and Solubility of this compound

| Property | Data |

| Molecular Formula | C₃₀H₄₈O₈ |

| Molecular Weight | 536.7 g/mol [1] |

| Appearance | Solid |

| CAS Number | 159858-85-2 |

| In Vitro Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound solutions for both in vitro and in vivo studies.

Preparation of Stock Solution for In Vitro Experiments (e.g., Cell Culture)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro assays.[3]

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Warming device (e.g., water bath or incubator) set to 37°C (optional)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes.[2]

-

For enhanced solubility, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[2]

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, the DMSO stock solution is typically diluted into a vehicle that is well-tolerated by the animal model. Below is an example of a common formulation.[3]

Materials:

-

This compound DMSO stock solution

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

-

Sterile tubes for mixing

Protocol (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

-

Initial Dilution: In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

-

Add Tween 80: Add the calculated volume of Tween 80 and mix until the solution is clear.

-

Final Dilution: Add the final volume of sterile saline or ddH₂O gradually while mixing to obtain the final desired concentration.

-

Final Formulation: Ensure the final solution is clear and homogenous before administration.

Mechanism of Action: Ecdysteroid Signaling Pathway

Polypodine B, as a phytoecdysteroid, is believed to exert its biological effects through the ecdysteroid signaling pathway. The canonical pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex, which then modulates gene expression.

Caption: Canonical ecdysteroid signaling pathway.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for utilizing this compound in an experimental setting, from preparation to data analysis.

References

Application Notes and Protocols for the Quantification of Polypodine B 20,22-acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypodine B is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones.[1][2] These compounds and their derivatives are of increasing interest in biomedical research due to their potential pharmacological activities, including anabolic and adaptogenic effects.[3] The 20,22-acetonide derivative of Polypodine B is synthesized to enhance its lipophilicity, which may improve its bioavailability and pharmacokinetic properties. Accurate and precise quantification of Polypodine B 20,22-acetonide is crucial for preclinical and clinical development.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

Two primary analytical techniques are proposed for the quantification of this compound:

-